molecular formula C10H10O4 B1597901 4-Acetyl-3-hydroxyphenyl acetate CAS No. 42059-48-3

4-Acetyl-3-hydroxyphenyl acetate

Cat. No.: B1597901
CAS No.: 42059-48-3
M. Wt: 194.18 g/mol
InChI Key: XBBMROOTCQXGMR-UHFFFAOYSA-N
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Scientific Research Applications

4-Acetyl-3-hydroxyphenyl acetate has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also recommended to ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

4-Acetyl-3-hydroxyphenyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 4-hydroxyphenylacetate-3-hydroxylase, which catalyzes the hydroxylation of 4-hydroxyphenylacetate to produce catechols . This interaction is crucial for the compound’s role in metabolic pathways and its impact on cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as 4-hydroxyphenylacetate-3-hydroxylase, and modulates their activity . This interaction can lead to the inhibition or activation of these enzymes, resulting in changes in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and oxidative stress . These dosage-dependent effects are important considerations for its use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 4-hydroxyphenylacetate-3-hydroxylase, which catalyzes the hydroxylation of 4-hydroxyphenylacetate . This interaction is crucial for the compound’s role in metabolic pathways, including the production of catechols and other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with biomolecules and its role in cellular processes.

Preparation Methods

The synthesis of 4-Acetyl-3-hydroxyphenyl acetate can be achieved through several methods. One common synthetic route involves the reaction of acetic anhydride with resacetophenone in the presence of sodium acetate or pyridine as a catalyst . The reaction is typically carried out at reflux temperature, and the yield can be as high as 95% . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

4-Acetyl-3-hydroxyphenyl acetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Acetyl-3-hydroxyphenyl acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-acetyl-3-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)9-4-3-8(5-10(9)13)14-7(2)12/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBMROOTCQXGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379433
Record name 4-acetyl-3-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-48-3
Record name 4-acetyl-3-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYL-3-HYDROXYPHENYL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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